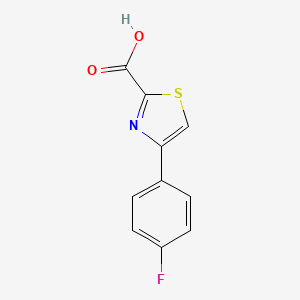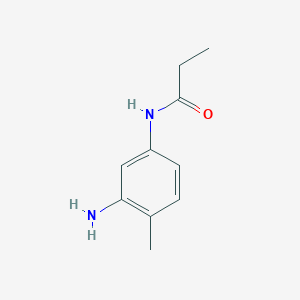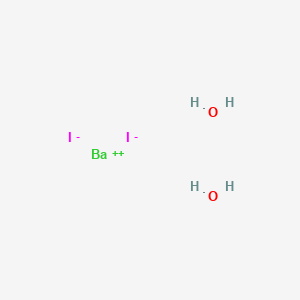
4-(4-Fluorophenyl)thiazole-2-carboxylic acid
Übersicht
Beschreibung
“4-(4-Fluorophenyl)thiazole-2-carboxylic acid” is a chemical compound with the empirical formula C10H6FNO2S . It has a molecular weight of 223.22 . This compound is typically available in solid form .
Molecular Structure Analysis
The molecular structure of “4-(4-Fluorophenyl)thiazole-2-carboxylic acid” includes a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The thiazole ring is substituted at the 4-position with a fluorophenyl group and at the 2-position with a carboxylic acid group .Physical And Chemical Properties Analysis
“4-(4-Fluorophenyl)thiazole-2-carboxylic acid” is a solid compound . Its empirical formula is C10H6FNO2S, and it has a molecular weight of 223.22 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediates
This compound can be used as an intermediate in the synthesis of various pharmaceuticals . It can be used to create complex molecules that are used in the development of drugs .
Organic Synthesis
“4-(4-Fluorophenyl)thiazole-2-carboxylic acid” is also used in the field of organic synthesis . It can be used to synthesize other organic compounds, contributing to the development of new materials and chemical products .
Antibacterial and Antifungal Agents
Research has shown that thiazole derivatives, such as “4-(4-Fluorophenyl)thiazole-2-carboxylic acid”, can be promising scaffolds for the development of new antibacterial and antifungal candidates . These compounds have shown selective and potent bactericidal activity against Gram-positive pathogens, including S. aureus harboring genetically defined resistance mechanisms .
Antifungal Activity Against Azole Resistant A. fumigatus
Thiazole derivatives have exhibited antifungal activity against azole resistant A. fumigatus . This suggests potential applications in treating infections caused by this fungus .
Activity Against Multidrug Resistant Yeasts
Certain thiazole derivatives have shown antifungal activity against multidrug resistant yeasts, including Candida auris . This indicates potential use in combating infections caused by these resistant strains .
Treatment of Pulmonary Hypertension
Thiazole derivatives can be used as intermediates for the synthesis of drugs like ambrisentan, which is used for the treatment of pulmonary hypertension .
Zukünftige Richtungen
Thiazole derivatives, including “4-(4-Fluorophenyl)thiazole-2-carboxylic acid”, have shown a wide range of biological activities . This suggests that they could be promising candidates for the development of new therapeutic agents. Future research could focus on exploring the biological activities of this compound and its derivatives, as well as optimizing their structures for enhanced activity and selectivity .
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTZSCPHZARMBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589588 | |
| Record name | 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)thiazole-2-carboxylic acid | |
CAS RN |
886366-96-7 | |
| Record name | 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of NRA0562 as a potential atypical antipsychotic?
A1: While the exact mechanism is not fully elucidated in the provided abstracts, [, ] NRA0562 has been investigated for its in vitro and in vivo pharmacological profile as a potential atypical antipsychotic. This suggests it may interact with neurotransmitter systems implicated in psychosis, such as dopamine and serotonin receptors, though further research is needed to confirm its specific targets and downstream effects.
Q2: What preclinical studies have been conducted to investigate the antipsychotic potential of NRA0562?
A2: The research highlights preclinical studies conducted on rats to assess the antipsychotic profile of NRA0562. [] This likely involves behavioral tests in animal models of psychosis to evaluate the compound's efficacy in mitigating psychosis-related symptoms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)








![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)
![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)
